Dimethylsilyldimethylamine

Volatility Boiling point Post-reaction removal

Dimethylsilyldimethylamine (DMSDMA; CAS 22705-32-4), systematically named (N,N‑dimethylamino)dimethylsilane, is a monofunctional silylamine of formula C₄H₁₃NSi (MW 103.24) bearing a reactive Si–N bond and a hydrosilane Si–H moiety. It is classified as a moisture‑sensitive, highly flammable liquid (flash point −13 °C, boiling point 67 °C) that reacts rapidly with water and protic solvents.

Molecular Formula C4H13NSi
Molecular Weight 103.24 g/mol
Cat. No. B7724321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsilyldimethylamine
Molecular FormulaC4H13NSi
Molecular Weight103.24 g/mol
Structural Identifiers
SMILESCN(C)[SiH](C)C
InChIInChI=1S/C4H13NSi/c1-5(2)6(3)4/h6H,1-4H3
InChIKeyKNLUHXUFCCNNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylsilyldimethylamine (DMSDMA) Procurement Guide: Physicochemical Profile and Silylation Performance Baseline


Dimethylsilyldimethylamine (DMSDMA; CAS 22705-32-4), systematically named (N,N‑dimethylamino)dimethylsilane, is a monofunctional silylamine of formula C₄H₁₃NSi (MW 103.24) bearing a reactive Si–N bond and a hydrosilane Si–H moiety [1]. It is classified as a moisture‑sensitive, highly flammable liquid (flash point −13 °C, boiling point 67 °C) that reacts rapidly with water and protic solvents . Its primary industrial role is as a vapour‑phase silylating agent for hydroxylated surfaces and photoresist films, where it transfers a dimethylsilyl [SiH(CH₃)₂] group [2].

Why Silylating Agents Are Not Interchangeable: The Case for Dimethylsilyldimethylamine Over Alternative Silylamines


Silylamine reagents differ fundamentally in the silyl group they deliver. DMSDMA installs a dimethylsilyl [SiH(CH₃)₂] moiety, whereas hexamethyldisilazane (HMDS) and N,N‑dimethylaminotrimethylsilane (TMSDMA) transfer bulkier trimethylsilyl [Si(CH₃)₃] groups. This structural divergence controls both reaction kinetics and the physicochemical properties of the treated surface [1]. Because Si–H‑bearing silylamines exhibit inherently lower activation barriers for nucleophilic displacement at silicon than their per‑methylated analogues, DMSDMA can silylate under milder thermal conditions and with reduced substrate swelling relative to HMDS [2]. Procurement decisions that treat all silylamines as functional equivalents therefore risk suboptimal process latitude, higher thermal budgets, and unacceptable pattern distortion in lithographic applications.

Quantitative Comparative Evidence: Dimethylsilyldimethylamine vs. HMDS, TMSDMA and Bis(dimethylamino)dimethylsilane


Boiling Point and Volatility: Enables Lower-Temperature Processing and Simpler Post-Reaction Removal vs. HMDS and TMSDMA

DMSDMA boils at 67 °C, substantially lower than both HMDS (125 °C) and TMSDMA (84 °C) . This 58 °C difference versus HMDS translates into higher vapour pressure at typical silylation temperatures, facilitating vapour‑phase delivery and rapid evacuation from the reaction chamber without leaving carbonaceous residues .

Volatility Boiling point Post-reaction removal Vapour-phase silylation

Activation Energy for Alcohol Silylation: Lower Barrier vs. Per‑Methylated Silylamines Confers Kinetic Advantage at Moderate Temperatures

Molecular orbital calculations at the MP2 level predict an activation energy of 22.1 kcal/mol for silylation of an alcohol with DMSDMA, consistent with an experimentally derived Arrhenius value of 25.0 kcal/mol for polyvinylalcohol (PVA) silylation [1]. Comparative kinetic studies establish that silylamines bearing a Si–H bond (such as DMSDMA) are more reactive than those with Si(CH₃)₃ (such as TMSDMA) because of lower steric hindrance and a reduced activation barrier [2].

Activation energy Silylation kinetics MP2 calculation Arrhenius plot

Lithographic Resolution Achieved at 193 nm: Demonstrated 0.15 μm Feature Size with Vertical Profiles

A positive‑tone silylation process using DMSDMA with polyvinylphenol resist, evaluated on a 0.5‑NA 193 nm SVGL prototype exposure system, achieved linearity of gratings down to 0.175 μm and resolution of 0.15 μm gratings and isolated lines [1]. The low‑temperature dry‑etch step developed alongside DMSDMA silylation produced vertical resist profiles with large exposure and defocus latitude [2].

193 nm lithography Resolution Top-surface imaging Dry development

Reduced Swelling and Surface Roughness vs. HMDS in Vapour-Phase DESIRE Process

In the Diffusion‑Enhanced Silylated Resist (DESIRE) process, HMDS silylation causes lateral swelling due to volume expansion of the silylated resist. DMSDMA, together with TMSDMA and TMDS, was shown to reduce both swelling and surface roughness relative to HMDS as a result of lower volume expansion and/or lower silylation temperature [1]. The study explicitly identifies DMSDMA as a promising alternative that widens the silylation process window.

Swelling Surface roughness DESIRE process Volume expansion

Line Edge Roughness (LER) Improvement in Chemically Amplified Resists

In a vapour‑phase silylation process applied after wet development of chemically amplified photoresist, DMSDMA was found not only to deliver silicon rapidly into the resist film but also to improve the line edge roughness (LER) of the resist pattern profile [1]. The silylation mixture containing DMSDMA and bis(dimethylamino)methylsilane (B(DMA)MS) produced resist features with etch resistance comparable to that of a bilayer resist system.

Line edge roughness LER Chemically amplified resist Vapour silylation

Procurement‑Relevant Application Scenarios Where Dimethylsilyldimethylamine Outperforms Generic Silylating Agents


193 nm Top‑Surface Imaging Lithography for ≤0.18 μm Design Rules

When developing single‑layer top‑surface imaging (TSI) resists for 193 nm exposure, DMSDMA enables vertical resist profiles and resolutions down to 0.15 μm, as demonstrated on polyvinylphenol resist with a 0.5‑NA exposure tool [1]. Procurement of DMSDMA for this application is justified by its proven resolution capability and compatibility with low‑temperature O₂‑RIE dry development.

Vapour‑Phase Surface Modification of Hydroxylated Silicon Dioxide

DMSDMA is an efficient reagent for chemical surface modification of hydroxylated SiO₂ preparations, delivering a dimethylsilyl coating that alters surface energy and wettability [2]. Its low boiling point (67 °C) facilitates vapour‑phase delivery at moderate temperatures, reducing thermal stress on the substrate and enabling rapid purging of unreacted reagent.

Diffusion‑Enhanced Silylated Resist (DESIRE) Process at Sub‑0.5 μm Nodes

In the DESIRE process, DMSDMA has been validated as a promising alternative to HMDS, offering reduced lateral swelling and improved surface roughness in the silylated resist layer [3]. Selecting DMSDMA over HMDS can widen the silylation process window and improve CD uniformity, particularly when lower silylation temperatures are mandated by resist thermal stability.

Line Edge Roughness Mitigation in Chemically Amplified Resist Patterning

Post‑development vapour‑phase silylation with DMSDMA‑based formulations has been shown to improve line edge roughness while conferring etch resistance equivalent to a bilayer resist stack [4]. This single‑layer approach reduces process complexity and materials cost relative to true bilayer schemes, making DMSDMA‑containing silylation mixtures attractive for high‑yield semiconductor manufacturing.

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